molecular formula C9H9Cl2N3 B11876149 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B11876149
M. Wt: 230.09 g/mol
InChI Key: XEHQEMZPOARCLM-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is a triazole-based compound characterized by a chloromethyl-substituted phenyl group attached to the 1-position of the 1,2,4-triazole ring, with a hydrochloride counterion. It serves as a critical intermediate in the synthesis of agricultural pesticides, particularly fungicides .

Synthesis: The compound is synthesized via a two-step process:

Hydroxymethylation: 1H-1,2,4-triazole reacts with paraformaldehyde under catalytic conditions to form 1-(hydroxymethyl)-1,2,4-triazole.

Chlorination: The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) to yield the final chloromethyl derivative as a hydrochloride salt .

Applications: Its primary role is as a precursor for triazole-based fungicides, which inhibit fungal ergosterol biosynthesis. The chloromethyl group enhances reactivity, enabling further alkylation or substitution reactions to form bioactive agrochemicals .

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

1-[2-(chloromethyl)phenyl]-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H

InChI Key

XEHQEMZPOARCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)N2C=NC=N2.Cl

Origin of Product

United States

Preparation Methods

Alkylation of 1,2,4-Triazole with Chloromethylated Benzyl Halides

This method involves reacting 1H-1,2,4-triazole with 2-(chloromethyl)benzyl chloride in the presence of a base. Sodium hydride (NaH) in DMF at 0–25°C facilitates deprotonation of the triazole, enabling nucleophilic attack on the benzyl chloride. The hydrochloride salt forms via subsequent treatment with HCl gas in ethanol.

Typical Procedure :

  • 1H-1,2,4-triazole (0.015 mol) is added to NaH (0.03 mol) in anhydrous DMF.

  • 2-(Chloromethyl)benzyl chloride (0.015 mol) is introduced dropwise at 0°C.

  • The mixture is stirred for 6–12 hours, quenched with methanol, and extracted with ethyl acetate.

  • The crude product is dissolved in ethanol, treated with HCl gas, and crystallized.

Yield : 67–72%.

Direct Chloromethylation of 1-Phenyl-1H-1,2,4-Triazole

Chloromethylation employs chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., ZnCl₂). The reaction proceeds via electrophilic aromatic substitution at the triazole’s N1-position.

Optimized Conditions :

  • 1-Phenyl-1H-1,2,4-triazole (1 eq), MOMCl (1.2 eq), ZnCl₂ (0.1 eq) in dichloroethane.

  • Reflux for 8 hours, followed by HCl salt formation in ethanol.

Yield : 75–84%.

Cyclization Reactions

Acid-Catalyzed Cyclization of Semicarbazide Derivatives

A two-step process:

  • Semicarbazide Formation : 2-(Chloromethyl)phenyl isocyanate reacts with hydrazine hydrate to form a semicarbazide intermediate.

  • Cyclization : The intermediate undergoes HCl-catalyzed cyclization in ethanol at 80°C.

Key Data :

ParameterValueSource
Reaction Temperature80°C
Cyclization Time4–6 hours
Yield68%

High-Pressure Cyclization in Autoclaves

Using ammonium salts (e.g., NH₄Cl) as catalysts, formic ester and hydrazine hydrate react at 120–130°C under 3–5 bar pressure. The chloromethyl group is introduced via subsequent treatment with HCl.

Example :

  • Methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), NH₄Cl (2.0 kg) heated at 120°C for 1 hour.

  • The product is cooled, filtered, and treated with HCl in ethanol.

Yield : 67–90%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 1H-1,2,4-triazole, 2-(chloromethyl)benzyl bromide, and K₂CO₃ in acetonitrile is irradiated at 150 W for 15 minutes.

Advantages :

  • Time Efficiency : 15 minutes vs. 6–12 hours.

  • Purity : >99% by HPLC.

Comparative Analysis of Methods

MethodConditionsYieldPurityScalability
Nucleophilic SubstitutionNaH/DMF, 0–25°C67–72%95%Moderate
Direct ChloromethylationMOMCl/ZnCl₂, reflux75–84%98%High
Acid-Catalyzed CyclizationHCl/ethanol, 80°C68%92%Low
Microwave-Assisted150 W, 15 min85%99%High

Critical Challenges and Solutions

Regioselectivity Control

The triazole ring’s three nitrogen atoms lead to competing alkylation at N1, N2, or N4 positions. Using bulky bases (e.g., K₂CO₃) favors N1-substitution.

Byproduct Formation

4-Amino-1,2,4-triazole is a common byproduct. Adding excess HCl suppresses its formation by protonating reactive intermediates.

Industrial-Scale Optimization

Solvent Recycling

Ethanol and DMF are recovered via distillation, reducing costs by 30%.

Continuous Flow Systems

Microreactors enhance heat transfer and reduce reaction times (e.g., 2 hours for cyclization vs. 6 hours in batch) .

Chemical Reactions Analysis

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride exhibits a range of biological activities that make it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating potent antibacterial effects .

Antifungal Properties

Triazoles are well-known for their antifungal activity. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective in treating fungal infections .

Anticancer Potential

Studies have shown that triazole derivatives can exhibit anticancer properties. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been documented, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have also been explored. These compounds may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Agricultural Applications

In agriculture, this compound is utilized for its fungicidal properties. It can be employed to protect crops from fungal diseases, thereby enhancing agricultural productivity .

Material Science Applications

The stability and chemical properties of triazoles make them suitable for various applications in material science. They can be incorporated into polymers and coatings to enhance their performance characteristics, such as resistance to degradation and improved mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sameliuk et al. demonstrated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that this compound showed significant inhibition zones against Staphylococcus pyogenes and Pseudomonas aeruginosa .

Case Study 2: Antifungal Activity

Research published in the International Journal of Science and Research highlighted the antifungal activity of triazoles against Candida albicans. The study found that the compound effectively reduced fungal growth in vitro, suggesting its potential use as a therapeutic agent in treating candidiasis .

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Core Structure and Substituents

Compound Key Structural Features Primary Application
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole HCl Chloromethylphenyl group at N1; hydrochloride salt Pesticide intermediate
Penconazole (CAS 66246-88-6) Dichlorophenyl-pentyl chain at N1 Fungicide (powdery mildews)
Propiconazole (CAS 60207-90-1) Dichlorophenyl-dioxolane-methyl group at N1 Broad-spectrum fungicide
Difenoconazole (CAS 119446-68-3) Dichlorophenoxy-dioxolane-methyl group at N1 Cereal and fruit fungicide
Epoxiconazole (CAS 133855-98-8) Epoxide and fluorophenyl groups at N1 Cereal rust control
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl Methyl and chloromethyl groups at N1 and N3 Pharmaceutical intermediate

Physicochemical Properties

Property Target Compound Penconazole Propiconazole Difenoconazole
Molecular Formula C₉H₉Cl₂N₃ C₁₃H₁₅Cl₂N₃O C₁₅H₁₇Cl₂N₃O₂ C₁₉H₁₇Cl₂N₃O₃
Molecular Weight 230.10 g/mol 284.18 g/mol 342.22 g/mol 406.26 g/mol
Solubility Water-soluble (HCl salt) Low water solubility Moderate in organic solvents Low water solubility
Stability Hygroscopic Stable under UV Hydrolytically stable Thermal stability

Key Research Findings

Intermediate Utility : The chloromethyl group in the target compound facilitates nucleophilic substitution, enabling synthesis of alkylated triazoles with enhanced bioactivity .

Antifungal Derivatives: Analogues like difenoconazole and epoxiconazole exhibit 10–100x higher potency against Mycosphaerella graminicola compared to early triazoles .

Structural-Activity Relationship (SAR) :

  • Chlorine atoms on phenyl rings enhance lipophilicity and membrane penetration .
  • Dioxolane or epoxide groups improve systemic translocation in plants .

Environmental Impact : Triazole fungicides show moderate persistence (DT₅₀ = 30–100 days), necessitating careful resistance management .

Biological Activity

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole class of heterocyclic compounds, characterized by its unique chloromethyl and phenyl substituents. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C9H9Cl2N3
  • Molecular Weight : 230.09 g/mol
  • CAS Number : 1956355-66-0

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Compounds have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : These compounds may inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism. The presence of the triazole ring enhances binding affinity to these targets .

Antifungal Activity

The triazole core is well-known for its antifungal properties:

  • Clinical Relevance : Triazole derivatives are widely used in clinical settings for treating fungal infections. Compounds like itraconazole and voriconazole serve as benchmarks for evaluating new triazole derivatives .
  • Research Findings : In laboratory settings, newly synthesized triazole derivatives have demonstrated promising antifungal activity against various fungal strains .

Case Studies

Several studies have specifically investigated the biological activity of triazole derivatives:

  • Antimicrobial Screening :
    • A study evaluated 4-amino-1,2,4-triazole derivatives against E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The most active compound exhibited an MIC of 5 µg/mL, comparable to standard antibiotics like ceftriaxone .
  • Anticancer Potential :
    • Some triazole derivatives have been tested for their anticancer properties. A compound with a similar structure was found to inhibit murine double minute 2 (MDM2), a protein involved in tumor suppression . This inhibition leads to increased p53 activity, promoting apoptosis in cancer cells.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization Reactions : The reaction of chloromethyl-substituted phenyl compounds with hydrazine derivatives under controlled conditions leads to the formation of the triazole ring.
  • Solvents Used : Common solvents include ethanol or acetonitrile; heating may be required to facilitate the cyclization process .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride, and what factors influence yield optimization?

  • Methodology : Two primary approaches are documented:

  • Chloromethylation : Reacting 1H-1,2,4-triazole derivatives with formaldehyde and HCl under controlled pH (4–6) and temperature (40–60°C) to introduce the chloromethyl group. This method is sensitive to stoichiometric ratios of reagents .
  • Thionyl Chloride-Mediated Synthesis : Using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) to convert hydroxymethyl precursors to chloromethyl derivatives. Excess SOCl₂ (1.5–2.0 eq.) and prolonged stirring (2–4 hours) improve yields .
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution).

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for diagnostic peaks:
  • Aromatic protons (δ 7.2–7.8 ppm, multiplet for substituted phenyl).
  • Triazole protons (δ 8.1–8.5 ppm, singlet or doublet depending on substitution) .
  • X-ray Crystallography : Resolve spatial arrangement of the chloromethylphenyl and triazole groups, particularly to confirm regiochemistry .
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity ≥95% is typical for research-grade material .

Q. What are the key safety considerations when handling this chlorinated triazole derivative?

  • Safety Protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of HCl vapors (byproduct of synthesis).
  • Neutralize acidic waste with sodium bicarbonate before disposal .
  • Store in airtight containers away from moisture to prevent decomposition.

Advanced Research Questions

Q. How can computational methods assist in designing or optimizing the synthesis of this compound?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for chloromethylation .
  • Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., THF, DMF) often enhance reactivity .
  • Feedback Loops : Integrate computational predictions with experimental data (e.g., varying temperature/pH) to refine synthetic protocols iteratively .

Q. What strategies are recommended when encountering contradictory data in reaction yields or spectroscopic analyses?

  • Systematic Troubleshooting :

  • Repetition : Conduct reactions in triplicate under identical conditions to assess reproducibility.
  • Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., overlapping peaks in NMR).
  • Parameter Variation : Adjust reaction time, catalyst loading, or solvent polarity to isolate variables affecting yield .

Q. How can reaction engineering principles improve scalability from lab-scale to pilot-scale synthesis?

  • Process Intensification :

  • Flow Chemistry : Implement continuous flow reactors to manage exothermic reactions (e.g., SOCl₂-mediated chloromethylation) and improve heat dissipation .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported reagents) to reduce costs and waste .
    • Mass Transfer Optimization : Increase agitation rates or use microreactors to enhance mixing efficiency in biphasic systems .

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for pharmacological applications?

  • Analog Synthesis : Prepare derivatives with substituents at the triazole (e.g., methyl, bromo) or phenyl (e.g., fluoro, methoxy) positions .
  • Bioactivity Screening :

  • Enzyme Assays : Test inhibition of cytochrome P450 or kinases (common targets for triazole derivatives).
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values across analogs .
    • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .

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